molecular formula C19H22FN3O3S B2656755 N'-(3-fluoro-4-methylphenyl)-N-[2-(furan-2-yl)-2-(thiomorpholin-4-yl)ethyl]ethanediamide CAS No. 2034399-44-3

N'-(3-fluoro-4-methylphenyl)-N-[2-(furan-2-yl)-2-(thiomorpholin-4-yl)ethyl]ethanediamide

Cat. No.: B2656755
CAS No.: 2034399-44-3
M. Wt: 391.46
InChI Key: FGPUAAADZHSPBX-UHFFFAOYSA-N
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Description

N'-(3-fluoro-4-methylphenyl)-N-[2-(furan-2-yl)-2-(thiomorpholin-4-yl)ethyl]ethanediamide is a synthetic small molecule ethanediamide (oxalamide) designed for research applications. Its structure integrates several pharmacologically relevant motifs, including a 3-fluoro-4-methylaniline moiety, a furan heterocycle, and a thiomorpholine ring, making it a compound of interest in medicinal chemistry and drug discovery. The presence of the thiomorpholine group, a saturated six-membered ring containing sulfur and nitrogen, is a key feature seen in compounds investigated for their biological activity . The 3-fluoro-4-methylphenyl group is a common aniline derivative in research chemicals, and structural analogs featuring similar fluoro-substituted phenyl rings have been explored for their interactions with various biological targets . The furan-2-yl component is a privileged scaffold in medicinal chemistry; furan-based carboxamides, for instance, have been studied for their antibacterial efficacy against resistant bacterial strains . The core ethanediamide (oxalamide) linker is a stable functional group that can contribute to a molecule's ability to engage in hydrogen bonding and fit into enzyme binding pockets . This combination of structural elements suggests potential research applications in developing and screening novel therapeutic agents. Researchers may find this compound valuable for probing protein-ligand interactions, conducting high-throughput screening assays, or as a synthetic intermediate for further chemical elaboration. This product is intended for research use only in a laboratory setting and is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

N'-(3-fluoro-4-methylphenyl)-N-[2-(furan-2-yl)-2-thiomorpholin-4-ylethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22FN3O3S/c1-13-4-5-14(11-15(13)20)22-19(25)18(24)21-12-16(17-3-2-8-26-17)23-6-9-27-10-7-23/h2-5,8,11,16H,6-7,9-10,12H2,1H3,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGPUAAADZHSPBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C(=O)NCC(C2=CC=CO2)N3CCSCC3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N'-(3-fluoro-4-methylphenyl)-N-[2-(furan-2-yl)-2-(thiomorpholin-4-yl)ethyl]ethanediamide is a synthetic organic compound that has garnered attention in medicinal chemistry for its potential biological activities. The compound's unique structure, characterized by the presence of a fluorinated aromatic group and a furan ring, suggests a variety of interactions with biological targets, making it a candidate for further pharmacological studies.

Chemical Structure and Properties

The molecular formula of the compound is C18H22FN3O2SC_{18}H_{22}FN_{3}O_{2}S with a molecular weight of approximately 372.4 g/mol. The structural features include:

  • Fluorinated aromatic ring : Enhances binding affinity to biological targets.
  • Furan ring : Potential for π-π interactions.
  • Thiomorpholine group : May contribute to the compound's solubility and bioavailability.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various physiological processes. The presence of the fluorine atom is believed to enhance the compound's binding affinity, while the furan ring can participate in stabilizing interactions through hydrogen bonding and π-stacking.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, which include:

  • Antimicrobial Activity : Preliminary studies suggest that the compound has significant antimicrobial properties against various bacterial strains.
  • Anti-inflammatory Effects : The structure suggests potential anti-inflammatory activity, similar to non-steroidal anti-inflammatory drugs (NSAIDs).
  • Anticancer Potential : Initial screenings indicate that it may inhibit certain cancer cell lines, warranting further investigation into its mechanism and efficacy.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialInhibition of Gram-positive bacteria
Anti-inflammatoryReduced cytokine production
AnticancerInhibition of cell proliferation in specific cancer lines

Synthesis and Preparation

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of Ethanediamide Backbone : This can be achieved through the reaction of appropriate amines with acyl chlorides.
  • Introduction of Fluorinated Phenyl Group : Utilizes nucleophilic substitution methods.
  • Attachment of Furan and Thiomorpholine Groups : Involves protecting group strategies to ensure correct functionalization.

Comparison with Similar Compounds

N-[(2-Methoxy-4-methylphenyl)methyl]-N'-[2-(5-methylpyridin-2-yl)ethyl]ethanediamide ()

This analog shares the ethanediamide core but substitutes the fluorophenyl group with a methoxy-4-methylbenzyl moiety and replaces thiomorpholine with a pyridinylethyl chain.

BA75358 and BA74036 ()

These compounds feature ethanediamide backbones with furan and piperazine substituents. BA75358 includes a morpholine group, while BA74036 has a phenylpropyl chain. Compared to the target compound’s thiomorpholine, piperazine offers basic nitrogen atoms for improved water solubility, whereas thiomorpholine’s sulfur atom may enhance membrane permeability or metabolic stability .

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Weight Key Substituents Notable Features
N'-(3-fluoro-4-methylphenyl)-N-[2-(furan-2-yl)-2-(thiomorpholin-4-yl)ethyl]ethanediamide Not provided 3-fluoro-4-methylphenyl, thiomorpholine Sulfur atom for lipophilicity
N-[(2-Methoxy-4-methylphenyl)methyl]-N'-[2-(5-methylpyridin-2-yl)ethyl]ethanediamide Not provided Methoxy-4-methylbenzyl, pyridinylethyl Pyridine enhances solubility
BA75358 455.55 Piperazine, morpholine Basic nitrogen atoms for solubility
BA74036 460.57 Piperazine, phenylpropyl Aromaticity for π-π interactions

Sulfur-Containing Heterocycles

Ranitidine Derivatives ()

Ranitidine’s structure includes a furan ring and sulfanyl ethylamine chain. The target compound’s thiomorpholine shares similarities with ranitidine’s sulfur-containing groups, which are critical for H₂ receptor antagonism. However, the ethanediamide group in the target compound may confer distinct binding kinetics compared to ranitidine’s nitroethenediamine moiety .

4-Fluoro-N-[3-(2-fluorophenyl)-4-methyl-2,3-dihydro-2-thienylidene]-benzamide ()

This benzamide derivative contains a thienylidene group, another sulfur heterocycle.

Functional Group Variations

Pesticide Benzamides ()

Flutolanil (N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide) and cyprofuram (N-(3-chlorophenyl)-N-(tetrahydro-2-oxo-3-furanyl)-cyclopropanecarboxamide) demonstrate how fluorinated or chlorinated aromatic groups enhance agrochemical activity. The target compound’s 3-fluoro-4-methylphenyl group may similarly improve bioactivity, though its ethanediamide backbone likely reduces volatility compared to carboxamides .

N-[2-(6-Methyl-4-oxo-4H-chromen-3-yl)-4-oxothiazolidin-3-yl]furan-2-carboxamide ()

This furan carboxamide incorporates a thiazolidinone ring, a motif associated with antimicrobial activity.

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